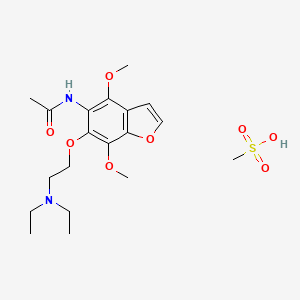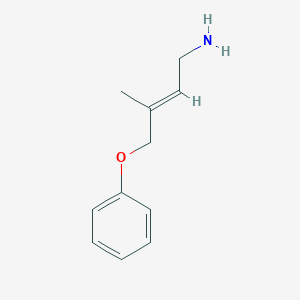
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) typically involves multi-step organic reactions. One possible route could be:
Formation of the Butenyl Group: Starting with a suitable butene derivative, such as 2-butene, the butenyl group can be introduced through a halogenation reaction followed by amination.
Introduction of the Methyl Group: The methyl group can be added via alkylation reactions using reagents like methyl iodide.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, phenols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
科学的研究の応用
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may have applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis for the production of more complex molecules.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals, polymers, or as a reagent in industrial processes.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
類似化合物との比較
Similar Compounds
2-Buten-1-amine,3-methyl-4-methoxy-: Similar structure but with a methoxy group instead of a phenoxy group.
2-Buten-1-amine,3-methyl-4-ethoxy-: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
The presence of the phenoxy group in 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may impart unique chemical and physical properties, such as increased hydrophobicity or specific interactions with biological targets, distinguishing it from its analogs.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(E)-3-methyl-4-phenoxybut-2-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-10(7-8-12)9-13-11-5-3-2-4-6-11/h2-7H,8-9,12H2,1H3/b10-7+ |
InChIキー |
BHADIMVYFCENKN-JXMROGBWSA-N |
異性体SMILES |
C/C(=C\CN)/COC1=CC=CC=C1 |
正規SMILES |
CC(=CCN)COC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
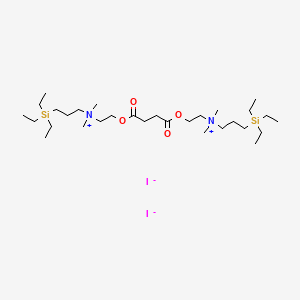
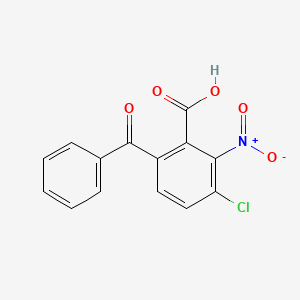

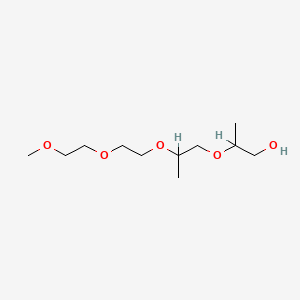
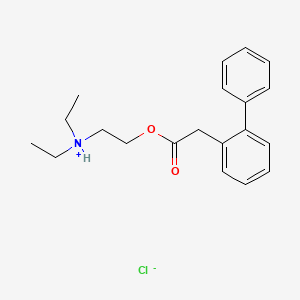
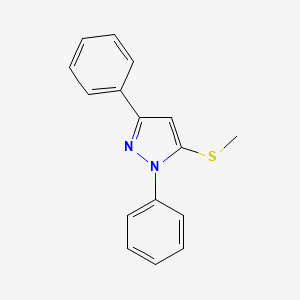
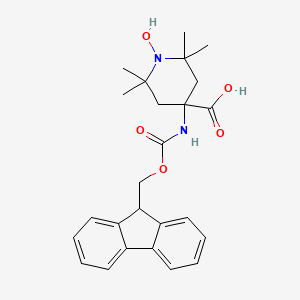
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
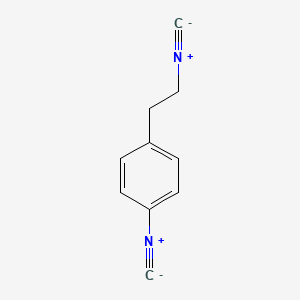
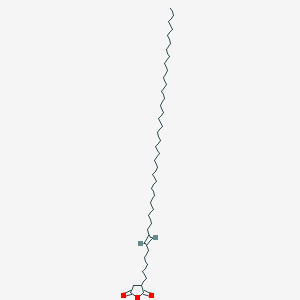
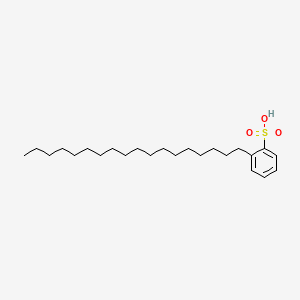
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
